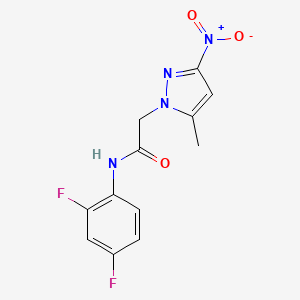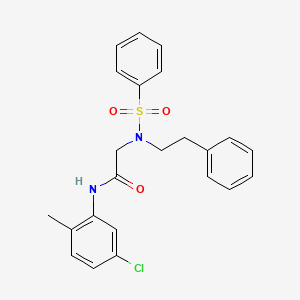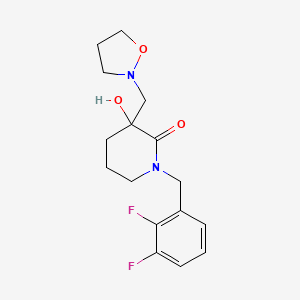
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, also known as CYCLO-1, is a thiazolidinone derivative that has gained attention in scientific research due to its potential therapeutic applications. This compound has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-microbial activities.
Aplicaciones Científicas De Investigación
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has shown promising results in various studies, including anti-inflammatory, anti-tumor, and anti-microbial activities. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has exhibited potent anti-microbial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mecanismo De Acción
The mechanism of action of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one exerts its anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is involved in the regulation of pro-inflammatory cytokines. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Additionally, 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit bacterial growth by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in vitro and in vivo. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has exhibited potent anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its potent anti-inflammatory, anti-tumor, and anti-microbial activities. 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has also been reported to exhibit low toxicity in vitro and in vivo. However, one of the limitations of using 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is its relatively low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the potential of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and psoriasis. Another direction is to explore the potential of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one as an anti-cancer agent in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate the mechanism of action of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one and to optimize its pharmacokinetic properties.
Métodos De Síntesis
The synthesis of 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of cyclohexyl isothiocyanate with 2-methoxy-5-nitrobenzaldehyde in the presence of sodium methoxide. The resulting intermediate is then treated with 2-mercaptoacetic acid to obtain 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. This method has been reported to yield 3-cyclohexyl-5-(2-methoxy-5-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in good yield and purity.
Propiedades
IUPAC Name |
(5Z)-3-cyclohexyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-23-14-8-7-13(19(21)22)9-11(14)10-15-16(20)18(17(24)25-15)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMSBMIEMBTDEY-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C\2/C(=O)N(C(=S)S2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-3-cyclohexyl-5-[(2-methoxy-5-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-chlorophenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B5975950.png)

![N-(4-pyridinylmethyl)-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5975966.png)
![2-{4-(1,3-benzodioxol-4-ylmethyl)-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5975973.png)
![3-(3,4-difluorophenyl)-5-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5975999.png)

![N-{1-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5976006.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5976036.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)
![N-{2-[(2-ethylphenyl)amino]-1-methyl-2-oxoethyl}benzamide](/img/structure/B5976051.png)
